molecular formula C14H16FNO3 B7526140 Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate

Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate

Cat. No. B7526140
M. Wt: 265.28 g/mol
InChI Key: LPKNKQAOJBBYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate, also known as MFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MFPC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate is not fully understood, but it has been suggested that Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate acts as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein folding, and oxidative stress. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to modulate the activity of other receptors such as the NMDA receptor.
Biochemical and Physiological Effects:
Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has been shown to have various biochemical and physiological effects, including modulation of the sigma-1 receptor activity, inhibition of acetylcholinesterase activity, and reduction of oxidative stress. Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate is its potential as a sigma-1 receptor agonist, which makes it a valuable tool for studying the physiological and pathological roles of the sigma-1 receptor. Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate can also be used as a precursor for the synthesis of other piperidine derivatives with potential biological activities. However, one limitation of Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate is its low solubility in water, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for the study of Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential as a therapeutic agent for various neurological and psychiatric disorders. Furthermore, the use of Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate as a precursor for the synthesis of other piperidine derivatives with potential biological activities should be explored further. Overall, the study of Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has the potential to contribute to our understanding of the sigma-1 receptor and to the development of novel treatments for various diseases.

Synthesis Methods

Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate can be synthesized using different methods, including the reaction of 1-(2-fluorobenzoyl)piperidine-2-carboxylic acid with methanol and a dehydrating agent such as thionyl chloride. Another method involves the reaction of 1-(2-fluorobenzoyl)piperidine-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The yield and purity of Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate can be improved by using different solvents and reaction conditions.

Scientific Research Applications

Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has been studied as a potential ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, Methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate has been used as a precursor for the synthesis of other piperidine derivatives with potential biological activities.

properties

IUPAC Name

methyl 1-(2-fluorobenzoyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)12-8-4-5-9-16(12)13(17)10-6-2-3-7-11(10)15/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKNKQAOJBBYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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